molecular formula C15H15N3O3S B11063925 Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate

Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate

Cat. No.: B11063925
M. Wt: 317.4 g/mol
InChI Key: VFPFZGHQBXOETN-UHFFFAOYSA-N
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Description

Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate typically involves the annulation of a thiazole ring to a pyridine ring. This process can be achieved through various synthetic techniques, including the use of hydrazonoyl halides as precursors . The reaction conditions often involve the use of ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate is unique due to its specific structure, which combines a thiazole ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 4-[2-(methylamino)-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C15H15N3O3S/c1-16-15-18-13-12(22-15)10(7-11(19)17-13)8-3-5-9(6-4-8)14(20)21-2/h3-6,10H,7H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

VFPFZGHQBXOETN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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